molecular formula C11H13BrN2OS B2372643 (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol CAS No. 1909306-12-2

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2372643
CAS No.: 1909306-12-2
M. Wt: 301.2
InChI Key: IUZDNDBCJNHDQH-UHFFFAOYSA-N
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Description

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C11H13BrN2OS and a molecular weight of 301.21 g/mol . This compound features a thiophene ring substituted with a bromine atom and a methyl group, as well as a pyrazole ring substituted with two methyl groups. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 3-bromo-5-methylthiophene and 1,5-dimethyl-1H-pyrazole.

    Reaction Conditions: The two starting materials are subjected to a condensation reaction in the presence of a suitable base and solvent. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group attached to the methanol moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several scientific research applications, including :

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary based on the target and the context of its use .

Comparison with Similar Compounds

(3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol can be compared with similar compounds, such as :

    (3-bromo-5-methylthiophen-2-yl)(1H-pyrazol-3-yl)methanol: This compound lacks the additional methyl groups on the pyrazole ring, which can affect its reactivity and binding properties.

    (3-bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-4-yl)methanol: The position of the hydroxyl group on the pyrazole ring is different, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-bromo-5-methylthiophen-2-yl)-(1,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2OS/c1-6-4-9(13-14(6)3)10(15)11-8(12)5-7(2)16-11/h4-5,10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZDNDBCJNHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(C2=C(C=C(S2)C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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